molecular formula C4H3ClF4O2 B3288085 3-Methoxy-2,2,3,3-tetrafluoropropionyl chloride CAS No. 85036-72-2

3-Methoxy-2,2,3,3-tetrafluoropropionyl chloride

Cat. No.: B3288085
CAS No.: 85036-72-2
M. Wt: 194.51 g/mol
InChI Key: IDRUGSIXIHHNAT-UHFFFAOYSA-N
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Description

3-Methoxy-2,2,3,3-tetrafluoropropionyl chloride is a fluorinated acyl chloride characterized by a methoxy (-OCH₃) group at the 3-position and four fluorine atoms distributed across the 2,2,3,3-positions of the propionyl backbone.

Properties

IUPAC Name

2,2,3,3-tetrafluoro-3-methoxypropanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClF4O2/c1-11-4(8,9)3(6,7)2(5)10/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRUGSIXIHHNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C(=O)Cl)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2,2,3,3-tetrafluoropropionyl chloride typically involves the reaction of 3-Methoxy-2,2,3,3-tetrafluoropropionyl fluoride with thionyl chloride (SOCl2). The reaction is carried out under controlled conditions to ensure the complete conversion of the fluoride to the chloride. The general reaction scheme is as follows:

C4H3F5O2+SOCl2C4H3ClF4O2+SO2+HF\text{C4H3F5O2} + \text{SOCl2} \rightarrow \text{C4H3ClF4O2} + \text{SO2} + \text{HF} C4H3F5O2+SOCl2→C4H3ClF4O2+SO2+HF

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure high yield and purity of the final product. The reaction is typically conducted in specialized reactors designed to handle the corrosive nature of the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2,2,3,3-tetrafluoropropionyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile. Common nucleophiles include amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form 3-Methoxy-2,2,3,3-tetrafluoropropionic acid and hydrochloric acid.

    Reduction: The compound can be reduced to form 3-Methoxy-2,2,3,3-tetrafluoropropanol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) under mild conditions.

    Hydrolysis: The reaction is usually conducted in aqueous media at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or THF under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amides, esters, and thioesters.

    Hydrolysis: The major products are 3-Methoxy-2,2,3,3-tetrafluoropropionic acid and hydrochloric acid.

    Reduction: The major product is 3-Methoxy-2,2,3,3-tetrafluoropropanol.

Scientific Research Applications

3-Methoxy-2,2,3,3-tetrafluoropropionyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique reactivity makes it valuable for introducing fluorinated groups into organic molecules.

    Biology: The compound is used in the synthesis of fluorinated analogs of biologically active molecules, which can be used to study the effects of fluorination on biological activity.

    Medicine: Fluorinated compounds derived from this compound are investigated for their potential use in pharmaceuticals, particularly in the development of drugs with improved metabolic stability and bioavailability.

    Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-Methoxy-2,2,3,3-tetrafluoropropionyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The chlorine atom in the compound is highly reactive and can be readily replaced by various nucleophiles. This reactivity is attributed to the electron-withdrawing effects of the fluorine atoms, which increase the electrophilicity of the carbonyl carbon.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 3-Methoxy-2,2,3,3-tetrafluoropropionyl chloride with related compounds:

Compound Name Molecular Formula Substituents Key Features
This compound C₄H₃ClF₄O₂ (inferred) -OCH₃ at C3; -F at C2, C3 Electron-donating methoxy enhances nucleophilic susceptibility
2,2,3,3-Tetrafluoropropionyl chloride C₃HClF₄O No methoxy; -F at C2, C3 Higher electrophilicity due to lack of electron-donating groups
3-Chlorosulfonyl-2,2,3,3-tetrafluoropropionyl chloride C₃Cl₂F₄O₂S (inferred) -SO₂Cl at C3; -F at C2, C3 Sulfonyl group increases steric hindrance and thermal stability
α-Methoxy-α-trifluoromethylphenylacetyl chloride C₁₀H₇ClF₃O₂ -OCH₃ and -CF₃ on aromatic ring Aromatic ring stabilizes resonance; used in chiral derivatization
2-Bromo-2,3,3,3-tetrafluoropropionyl chloride C₃BrClF₄O -Br at C2; -F at C2, C3 Bromine introduces steric bulk, reducing reaction rates

Research Findings and Trends

  • Methoxy Position Matters : highlights that methoxy placement (ortho > para > meta) critically affects bioactivity in aromatic systems. For aliphatic systems like this compound, the methoxy’s electronic effects may dominate over positional effects .

Biological Activity

3-Methoxy-2,2,3,3-tetrafluoropropionyl chloride is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group and four fluorine atoms attached to a propionyl chloride backbone. Its chemical formula is C4H4ClF4OC_4H_4ClF_4O. The fluorinated structure contributes to its unique reactivity and potential applications in pharmaceuticals and agrochemicals.

Fluorinated compounds often interact with biological targets through mechanisms such as:

  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells.
  • Mitochondrial Membrane Disruption : Leading to apoptosis.
  • DNA Damage : Causing cellular dysfunction.

These mechanisms are crucial for understanding how this compound may exert its biological effects.

Study on Related Fluorinated Compounds

A study conducted on various fluorinated compounds demonstrated their ability to inhibit cell proliferation across multiple cancer cell lines. The research utilized the MTT assay to evaluate cell viability and found that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like cisplatin .

Case Study Summary:

  • Objective : To evaluate the cytotoxic effects of fluorinated derivatives.
  • Methodology : MTT assay on different cancer cell lines.
  • Findings : Several compounds showed promising results with lower IC50 values compared to established drugs.

Synthesis and Applications

The synthesis of this compound typically involves the introduction of fluorine atoms into organic frameworks via electrophilic fluorination techniques. Its applications extend beyond pharmaceuticals into areas such as:

  • Agrochemicals : As a potential herbicide or pesticide due to its reactivity.
  • Pharmaceuticals : Development of new anticancer agents by modifying the core structure for improved efficacy.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Methoxy-2,2,3,3-tetrafluoropropionyl chloride, and how can its purity be validated?

  • Synthesis : The compound is typically synthesized via chlorination of the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For fluorinated analogs, reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid hydrolysis .
  • Purification : Distillation under reduced pressure or recrystallization in non-polar solvents (e.g., hexane) is used to isolate the product.
  • Characterization : Nuclear Magnetic Resonance (¹⁹F NMR and ¹H NMR) and Infrared Spectroscopy (IR) are essential for confirming the acyl chloride group (C=O stretch ~1800 cm⁻¹) and fluorinated moieties. Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity .

Q. What are the key reactivity patterns of this compound in nucleophilic acyl substitution reactions?

  • Reactions : The acyl chloride group reacts with nucleophiles (amines, alcohols, thiols) to form amides, esters, or thioesters. Fluorinated groups influence reactivity by altering electron density; for example, the electron-withdrawing methoxy-tetrafluoro moiety may reduce nucleophilic attack rates compared to non-fluorinated analogs.
  • Conditions : Reactions are typically conducted in dry dichloromethane or tetrahydrofuran (THF) with a base (e.g., pyridine) to scavenge HCl. Catalytic methods (e.g., DMAP) enhance efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Variables : Yield discrepancies often arise from differences in reagent quality (e.g., anhydrous SOCl₂), reaction time, or purification techniques. For example, incomplete removal of byproducts (e.g., HCl) can lead to overestimated yields.
  • Validation : Cross-validate yields using orthogonal methods like quantitative ¹⁹F NMR or elemental analysis. Reproduce protocols from peer-reviewed studies (e.g., Pan et al. 2018) to benchmark results .

Q. What advanced analytical techniques are suitable for tracking environmental degradation products of this compound?

  • Analysis : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) is optimal for detecting polar degradation products (e.g., carboxylic acids). High-Resolution Mass Spectrometry (HRMS) confirms molecular formulas.
  • Environmental Fate : Fluorinated compounds like this acyl chloride may hydrolyze to persistent perfluorinated acids (PFCAs), which require monitoring in water systems using methods validated in studies such as Pan et al. 2018 .

Q. How does the steric and electronic profile of this compound influence its stability under varying experimental conditions?

  • Thermal Stability : The compound decomposes at elevated temperatures (>100°C), releasing toxic gases (e.g., HF). Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) quantify decomposition thresholds.
  • Moisture Sensitivity : The acyl chloride group is highly moisture-sensitive. Stability studies in controlled humidity chambers (e.g., 40% RH) using Karl Fischer titration can quantify hydrolysis rates .

Methodological Challenges and Solutions

Q. What strategies mitigate side reactions during derivatization of this compound with bulky nucleophiles?

  • Steric Hindrance : Use bulky bases (e.g., 2,6-lutidine) to reduce competing elimination pathways.
  • Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
  • Kinetic Studies : Monitor reaction progress via in-situ IR or ReactIR to identify optimal stopping points .

Q. How can researchers design experiments to study the compound’s interaction with biological targets (e.g., enzyme active sites)?

  • Computational Modeling : Density Functional Theory (DFT) calculations predict binding affinities and reactive sites.
  • Fluorine Tags : Use ¹⁹F NMR to track interactions in real-time, leveraging the compound’s fluorine atoms as probes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxy-2,2,3,3-tetrafluoropropionyl chloride
Reactant of Route 2
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3-Methoxy-2,2,3,3-tetrafluoropropionyl chloride

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